N-Isopropyltetrahydrofuran-2-carboxamide
Description
N-Isopropyltetrahydrofuran-2-carboxamide is a carboxamide derivative characterized by a tetrahydrofuran ring substituted with an isopropyl group and a carboxamide functional group.
Properties
IUPAC Name |
N-propan-2-yloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-8(10)7-4-3-5-11-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWSZPFCMZELMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on carboxamide derivatives with analogous functional groups or structural motifs. Key compounds include:
N-[(1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide
- Structural Differences : Contains an indazole core instead of a tetrahydrofuran ring. The indazole moiety enhances aromatic interactions and metabolic stability compared to the saturated tetrahydrofuran system in N-Isopropyltetrahydrofuran-2-carboxamide.
N-(1-Amino-3,3-dimethyl-1-oxo-2-butanyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
- Key Contrasts : Features a cyclohexylmethyl substituent, which increases lipophilicity and membrane permeability relative to the isopropyl group in this compound.
- Research Findings: Demonstrated enhanced binding affinity to cannabinoid receptors in preclinical studies, likely due to the hydrophobic cyclohexyl group .
N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-acetamide
- Divergence : Substitutes the tetrahydrofuran ring with an indole system and introduces a fluorobenzyl group. The fluorine atom improves metabolic resistance and target selectivity.
- Data: Exhibits 10-fold higher potency in enzyme inhibition assays compared to non-fluorinated analogs, highlighting the impact of halogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
